4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
CAS No.: 245061-00-1
Cat. No.: VC18086088
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 245061-00-1 |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate |
| Standard InChI | InChI=1S/C12H19NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h1,9H,7-8H2,2-5H3,(H,13,15) |
| Standard InChI Key | HMMGSHTTWMZUPA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CC#C)NC(=O)OC(C)(C)C |
Introduction
Synthesis and Reaction Pathways
Core Synthesis of 4-Pentynoic Acid Derivatives
The synthesis of 4-pentynoic acid ethyl ester serves as a foundational step for preparing the target compound. A documented method involves:
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Jones oxidation of a precursor alcohol (e.g., pent-4-yn-1-ol) in acetone at 0–20°C, yielding 4-pentynoic acid with an 82% efficiency .
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Subsequent esterification with ethanol under acidic or enzymatic conditions to form the ethyl ester .
| Parameter | Value | Source |
|---|---|---|
| Oxidation yield (4-pentynoic acid) | 82% | |
| ΔfH° (gas phase, ester) | -233 ± 3 kJ/mol | |
| ΔvapH° (ester) | 49.0 kJ/mol |
Thermochemical and Physical Properties
Thermochemical data for the parent compound, 4-pentynoic acid ethyl ester, provides insights into the Boc-derivative’s behavior:
Enthalpy of Formation
The gas-phase enthalpy of formation (ΔfH°) for 4-pentynoic acid ethyl ester is -233 ± 3 kJ/mol, as determined by combustion calorimetry . The Boc-protected derivative is expected to exhibit a less negative ΔfH° due to the stabilizing effects of the carbamate group.
Phase Change Data
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Enthalpy of vaporization (ΔvapH°): 49.0 kJ/mol for the ethyl ester .
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Boiling point: Estimated at 160–165°C for the Boc-derivative, extrapolated from similar esters.
Table 2: Thermochemical Comparison
| Property | 4-Pentynoic Acid Ethyl Ester | Boc-Derivative (Est.) |
|---|---|---|
| ΔfH° (kJ/mol) | -233 ± 3 | -210 ± 5 |
| ΔvapH° (kJ/mol) | 49.0 | 55–60 |
| Molecular Weight (g/mol) | 126.15 | 241.28 |
Applications in Research and Industry
Pharmaceutical Synthesis
The Boc-protected amine enables controlled peptide coupling reactions. For example, this compound could serve as a precursor to:
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MAGL inhibitors: Analogous to NHS carbamates used in endocannabinoid hydrolase inhibition .
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Antiviral agents: Alkyne moieties facilitate Huisgen cycloaddition for modular drug design .
Polymer Chemistry
The alkyne group participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to create cross-linked polymers with tailored mechanical properties .
Analytical Standards
Used as a reference compound in GC-MS and HPLC to quantify similar esters and carbamates in complex mixtures .
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